Cas no 15118-60-2 (4-(4-Aminophenyl)butyric Acid)

4-(4-Aminophenyl)butyric Acid is a versatile organic compound featuring both an aromatic amine and a carboxylic acid functional group. Its molecular structure, C₁₀H₁₃NO₂, enables applications in pharmaceutical synthesis, peptide coupling, and as a building block for advanced materials. The compound's reactive amine group facilitates derivatization, while the butyric acid moiety enhances solubility in polar solvents. It is particularly useful in medicinal chemistry for designing drug intermediates and bioactive molecules. High purity grades ensure consistent performance in research and industrial processes. Proper handling is advised due to its sensitivity to light and moisture. Storage under inert conditions is recommended to maintain stability.
4-(4-Aminophenyl)butyric Acid structure
4-(4-Aminophenyl)butyric Acid structure
商品名:4-(4-Aminophenyl)butyric Acid
CAS番号:15118-60-2
MF:C10H13NO2
メガワット:179.2157
MDL:MFCD00075052
CID:50027
PubChem ID:27049

4-(4-Aminophenyl)butyric Acid 化学的及び物理的性質

名前と識別子

    • 4-(4-Aminophenyl)butyric acid
    • 4-(4-aminophenyl)butanoic acid
    • Butyricacid, 4-(p-aminophenyl)- (6CI,8CI)
    • 4-(p-Aminophenyl)butyric acid
    • 4-Aminobenzenebutanoic acid
    • NSC 27531
    • p-Aminobenzenebutyric acid
    • AKOS BB-8810
    • 4-Amino-benzenebutanoic
    • p-Aminophenylbutyricacid
    • 4-Aminophenylbutyric Acid
    • 4-(4-azanylphenyl)butanoic acid
    • 4-(4-Aminophenyl)butyric acid, 4-(3-Carboxyprop-1-yl)aniline
    • 4-(4-Aminophenyl)butanoicacid
    • 4-(4-AMinophenyl)butyric acid 95%
    • Benzenebutanoic acid, 4-amino-
    • 4-(4-Aminophenyl)butyricacid
    • NSC27531
    • zlchem 602
    • 4-aminobenzenebutyric acid
    • 4-Aminophenyl butyric acid
    • 4-(4aminophenyl)butyric acid
    • 4(4-aminophenyl)butyric acid
    • KSC494O2P
    • Jsp002899
    • 4-(4-amino-phenyl)butyric acid
    • 4-(4-aminophenyl) butyric acid
    • 4 -(4-aminopheny
    • FT-0600815
    • 3-DIETHYLAMINOPROPYLCHLORIDEHYDROCHLORIDE
    • 4-(4-amino-phenyl)-butyric acid
    • A18230
    • CCG-301696
    • 15118-60-2
    • NSC-27531
    • DS-12283
    • CS-W017265
    • 4 -(4-aminophenyl)butyric acid
    • 915232-04-1
    • DTXSID50164727
    • 4-(4-Aminophenyl)butyric acid, 95%
    • RBHLFWNKEWLHBP-UHFFFAOYSA-N
    • AM20060516
    • AKOS004117887
    • SCHEMBL434792
    • EN300-108862
    • J-008785
    • Z336079594
    • 4-(4-aminophenyl)-butyric acid
    • CHEMBL1650245
    • 4-(p-Aminophenyl)butyric Acid; 4-Aminobenzenebutanoic Acid; NSC 27531
    • DB-006538
    • 4-(4-Aminophenyl)butyric Acid
    • MDL: MFCD00075052
    • インチ: 1S/C10H13NO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3,11H2,(H,12,13)
    • InChIKey: RBHLFWNKEWLHBP-UHFFFAOYSA-N
    • ほほえんだ: O([H])C(C([H])([H])C([H])([H])C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])N([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 179.094629g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.7
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 4
  • どういたいしつりょう: 179.094629g/mol
  • 単一同位体質量: 179.094629g/mol
  • 水素結合トポロジー分子極性表面積: 63.3Ų
  • 重原子数: 13
  • 複雑さ: 162
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.177
  • ゆうかいてん: 121-124 °C (lit.)
    121-133 °C
  • ふってん: 363.7°Cat760mmHg
  • フラッシュポイント: 173.7°C
  • 屈折率: 1.583
  • PSA: 63.32000
  • LogP: 2.25730
  • ようかいせい: 使用できません

4-(4-Aminophenyl)butyric Acid セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S37/39
  • 危険物標識: Xi
  • セキュリティ用語:S26;S37/39
  • ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
  • リスク用語:R36/37/38

4-(4-Aminophenyl)butyric Acid 税関データ

  • 税関コード:2922499990
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

4-(4-Aminophenyl)butyric Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R014562-1g
4-(4-Aminophenyl)butyric Acid
15118-60-2 95%
1g
¥113 2024-05-25
Enamine
EN300-108862-2.5g
4-(4-aminophenyl)butanoic acid
15118-60-2 95.0%
2.5g
$41.0 2025-03-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A801784-1g
4-(4-Aminophenyl)butyric acid
15118-60-2 ≥95.0%
1g
¥141.00 2022-09-03
Enamine
EN300-108862-10.0g
4-(4-aminophenyl)butanoic acid
15118-60-2 95.0%
10.0g
$149.0 2025-03-21
Apollo Scientific
OR43526-1g
4-(4-Aminophenyl)butanoic acid
15118-60-2 95%
1g
£27.00 2025-02-20
Apollo Scientific
OR43526-5g
4-(4-Aminophenyl)butanoic acid
15118-60-2 95%
5g
£64.00 2025-02-20
Enamine
EN300-108862-0.5g
4-(4-aminophenyl)butanoic acid
15118-60-2 95.0%
0.5g
$19.0 2025-03-21
Enamine
EN300-108862-5.0g
4-(4-aminophenyl)butanoic acid
15118-60-2 95.0%
5.0g
$78.0 2025-03-21
Fluorochem
077798-10g
4-(4-Aminophenyl)butyric acid
15118-60-2 95%
10g
£193.00 2022-03-01
Fluorochem
077798-1g
4-(4-Aminophenyl)butyric acid
15118-60-2 95%
1g
£24.00 2022-03-01

4-(4-Aminophenyl)butyric Acid 合成方法

4-(4-Aminophenyl)butyric Acidに関する追加情報

Introduction to 4-(4-Aminophenyl)butyric Acid (CAS No. 15118-60-2)

4-(4-Aminophenyl)butyric acid, with the chemical formula C10H13NO2, is a significant compound in the field of pharmaceutical and biochemical research. This compound, identified by its CAS number 15118-60-2, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both an amino group and a carboxylic acid moiety makes it a versatile intermediate in synthetic chemistry, particularly in the synthesis of more complex molecules.

The structural configuration of 4-(4-aminophenyl)butyric acid positions it as a valuable building block for various pharmacologically active agents. Its molecular structure, featuring a phenyl ring substituted with an amino group at the para position and a butyric acid side chain, allows for diverse functionalization. This characteristic has made it a subject of interest in medicinal chemistry, where it is often explored for its potential role in modulating biological pathways.

In recent years, research has highlighted the compound's significance in the development of novel therapeutic agents. Specifically, studies have indicated that derivatives of 4-(4-aminophenyl)butyric acid may exhibit properties relevant to neurological disorders, including potential neuroprotective and anti-inflammatory effects. The amino group at the para position of the phenyl ring is particularly noteworthy, as it can participate in hydrogen bonding interactions, which are crucial for drug-receptor binding affinity.

One of the most compelling aspects of 4-(4-aminophenyl)butyric acid is its role as a precursor in the synthesis of more complex molecules. For instance, its carboxylic acid group can be easily activated for coupling reactions with various amine-containing compounds, while its amino group can undergo acylation or alkylation to introduce additional functional moieties. These reactivity features have made it a popular choice among synthetic chemists working on drug discovery projects.

The pharmacological potential of 4-(4-aminophenyl)butyric acid has been further explored in preclinical studies. Researchers have investigated its effects on neurotransmitter systems and have found that certain derivatives may modulate the activity of receptors involved in pain perception and mood regulation. These findings suggest that 4-(4-aminophenyl)butyric acid could be a key intermediate in the development of new medications targeting central nervous system disorders.

Moreover, the compound's structural similarity to other well-known pharmaceuticals has prompted investigations into its potential as an analog or prodrug. By modifying specific aspects of its molecular structure, researchers aim to enhance its bioavailability, reduce toxicity, or improve target specificity. Such modifications are critical steps in drug development, ensuring that final therapeutic agents are both effective and safe for human use.

The synthesis of 4-(4-aminophenyl)butyric acid itself is an area of active research. Several synthetic routes have been developed over the years, each with its own advantages and limitations. Modern approaches often focus on optimizing yield and purity while minimizing waste generation. Green chemistry principles have also been increasingly applied to these synthetic processes, ensuring that environmental impact is minimized throughout production.

In conclusion, 4-(4-aminophenyl)butyric acid (CAS No. 15118-60-2) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for drug development, particularly in the context of neurological disorders. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in synthetic and medicinal chemistry efforts worldwide.

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